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Compound of Interest

Compound Name:
(R)-Chroman-4-amine

hydrochloride

Cat. No.: B565844 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data for (R)-Chroman-4-amine
hydrochloride. Due to the public unavailability of specific experimental data for the (R)-

enantiomer, this guide presents predicted data based on the known chemical structure and

general spectroscopic principles. The spectral data for the (S)-enantiomer, (S)-Chroman-4-

amine hydrochloride (CAS: 1035093-81-2), is expected to be identical under standard achiral

conditions.

Compound Information
Compound Name (R)-Chroman-4-amine hydrochloride

Synonyms
(4R)-3,4-dihydro-2H-chromen-4-amine

hydrochloride

Molecular Formula C₉H₁₂ClNO

Molecular Weight 185.65 g/mol

Structure O / C6H4 CH-NH3+ Cl- \ / CH2-CH2

Predicted Spectroscopic Data
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The following tables summarize the predicted quantitative NMR and MS data for (R)-Chroman-
4-amine hydrochloride.

Table 1: Predicted ¹H NMR Data
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.5 - 9.0 br s 3H -NH₃⁺

~7.2 - 7.4 m 2H Ar-H

~6.8 - 7.0 m 2H Ar-H

~4.3 - 4.5 m 1H O-CH₂

~4.1 - 4.3 m 1H O-CH₂

~4.0 - 4.2 t 1H CH-NH₃⁺

~2.1 - 2.3 m 2H CH₂

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. br

s = broad singlet, m = multiplet, t = triplet.

Table 2: Predicted ¹³C NMR Data
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz
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Chemical Shift (δ) ppm Assignment

~154 Ar-C-O

~130 Ar-CH

~128 Ar-CH

~121 Ar-C

~120 Ar-CH

~117 Ar-CH

~64 O-CH₂

~48 CH-NH₃⁺

~30 CH₂

Table 3: Predicted Mass Spectrometry Data (ESI+)
m/z (amu) Interpretation

150.09 [M+H]⁺ (protonated free amine)

133.06 [M+H - NH₃]⁺

121.06 [M+H - CH₂CH₂NH₃]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the NMR and mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

(R)-Chroman-4-amine hydrochloride sample

Deuterated dimethyl sulfoxide (DMSO-d₆)
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5 mm NMR tubes

400 MHz NMR Spectrometer

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of (R)-Chroman-4-amine
hydrochloride in 0.7 mL of DMSO-d₆ in a clean, dry vial.

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrumentation:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the DMSO-d₆.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and 16-64 scans.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and 1024-4096 scans.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.
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Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50

ppm for ¹H and δ = 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the parent ion and its fragments.

Materials:

(R)-Chroman-4-amine hydrochloride sample

Methanol (LC-MS grade)

Water (LC-MS grade)

Formic acid (optional, for enhancing ionization)

Electrospray Ionization Mass Spectrometer (ESI-MS) coupled with a Liquid Chromatography

(LC) system.

Procedure:

Sample Preparation: Prepare a 1 mg/mL stock solution of (R)-Chroman-4-amine
hydrochloride in methanol. Dilute this stock solution to a final concentration of 1-10 µg/mL

with a mixture of methanol and water (typically 50:50 v/v). A small amount of formic acid

(0.1%) can be added to the final solution to promote protonation.

Instrumentation:

Set up the ESI-MS in positive ion mode.

Typical ESI source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V,

source temperature of 120-150 °C, and desolvation gas flow of 600-800 L/hr.

Data Acquisition:
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Introduce the sample into the mass spectrometer via direct infusion or through an LC

system.

Acquire a full scan mass spectrum over a mass range of m/z 50-500.

If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by selecting

the parent ion (m/z 150.09) and applying collision-induced dissociation (CID).

Data Analysis:

Identify the molecular ion peak ([M+H]⁺).

Analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a synthesized

chemical compound like (R)-Chroman-4-amine hydrochloride.
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Figure 1: General Workflow for Chemical Compound Characterization
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Figure 1: General Workflow for Chemical Compound Characterization

To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of (R)-
Chroman-4-amine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b565844#r-chroman-4-amine-hydrochloride-nmr-and-
mass-spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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